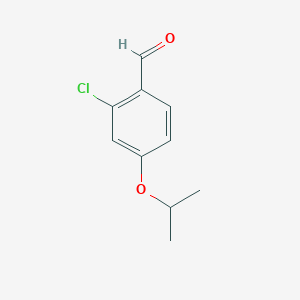

2-Chloro-4-isopropoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chlorinated benzaldehydes is not explicitly detailed in the provided papers. However, the synthesis of a novel binary organic complex involving 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde is described as a solid-state reaction, which is solvent-free and considered a green synthesis . This suggests that similar green chemistry approaches could potentially be applied to the synthesis of 2-Chloro-4-isopropoxybenzaldehyde.

Molecular Structure Analysis

The molecular structure of chlorinated benzaldehydes can be complex, with the potential for multiple conformers as seen in the case of 2-chloro-3-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde . The position of the chlorine atom and the substituents on the benzaldehyde ring can significantly affect the molecular conformation and, consequently, the physical and chemical properties of the compound.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 2-Chloro-4-isopropoxybenzaldehyde. However, chlorinated benzaldehydes are known to participate in various chemical reactions, including dimerization facilitated by hydrogen bonding, as observed in the vibrational spectral features of the compounds studied . Such reactivity could be expected for 2-Chloro-4-isopropoxybenzaldehyde as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzaldehydes can be inferred from the vibrational modes and ab initio studies. For example, strong hydrogen bonding is indicated by the absorption width of about 700 cm^(-1) for O-H stretching modes, with bond lengths in the range of 2.873-2.832 Å . The crystal growth and structural studies of a molecular complex involving a chlorinated benzaldehyde derivative reveal properties such as heat of fusion, entropy of fusion, and refractive index . These studies suggest that 2-Chloro-4-isopropoxybenzaldehyde may exhibit similar properties, including strong hydrogen bonding and specific crystallographic characteristics.

Wissenschaftliche Forschungsanwendungen

Gas-Liquid Chromatography

2-Chloro-4-isopropoxybenzaldehyde and similar compounds are studied for their chromatographic properties. Korhonen and Knuutinen (1984) demonstrated the separation of chlorinated 4-hydroxybenzaldehydes using non-polar SE-30 capillary columns in gas-liquid chromatography, emphasizing the significance of substitution positions on retention behavior (Korhonen & Knuutinen, 1984).

Chemical Synthesis

In chemical synthesis, 2-Chloro-4-isopropoxybenzaldehyde serves as a building block for various compounds. Knapkiewicz et al. (2012) used 2-isopropoxybenzaldehyde in a nitration process to produce 2-isopropoxy-5-nitrobenzaldehyde, a key component in synthesizing Hoveyda–Grubbs metathesis catalysts using continuous flow chemistry (Knapkiewicz et al., 2012).

Electrocatalysis

2-Chloro-4-isopropoxybenzaldehyde derivatives like dihydroxybenzaldehydes have been investigated for their electrocatalytic activities. Pariente et al. (1996) studied the electrooxidation of NADH using films derived from dihydroxybenzaldehyde isomers, exploring their potential in biosensor design (Pariente et al., 1996).

Organic Chemistry Research

In organic chemistry, derivatives of 2-Chloro-4-isopropoxybenzaldehyde play a role in various syntheses and reactions. For instance, Kokubo et al. (1999) demonstrated the use of 2-hydroxybenzaldehydes in reactions with alkynes, alkenes, and allenes, indicating the versatility of these compounds in organic synthesis (Kokubo et al., 1999).

Crystallography and Material Science

In the field of crystallography and materials science, chlorinated benzaldehydes similar to 2-Chloro-4-isopropoxybenzaldehyde are utilized. Wang et al. (2011) synthesized hydrazone compounds using chlorinated hydroxybenzaldehydes, which were characterized by X-ray crystallography (Wang et al., 2011).

Solution Thermodynamics

The solubility and solution thermodynamics of compounds like 2-Chloro-4-isopropoxybenzaldehyde are also areas of research. Jian Wang et al. (2017) studied the solubility of 4-hydroxybenzaldehyde in various organic solvents, providing essential data for purification and optimization processes (Jian Wang et al., 2017).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-chloro-4-propan-2-yloxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYLGMZJXPCPRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-isopropoxybenzaldehyde | |

CAS RN |

1289064-60-3 |

Source

|

| Record name | 2-chloro-4-(propan-2-yloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2546206.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2546209.png)

![7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546210.png)

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2546213.png)

![2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid](/img/structure/B2546222.png)

![2-[3-(Triazol-2-yl)azetidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2546223.png)